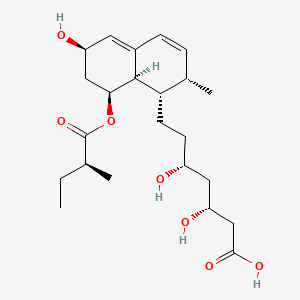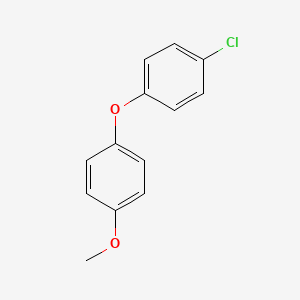![molecular formula C16H12F6 B1624779 1-(Trifluoromethyl)-4-[2-[4-(trifluoromethyl)phenyl]ethyl]benzene CAS No. 42134-71-4](/img/structure/B1624779.png)
1-(Trifluoromethyl)-4-[2-[4-(trifluoromethyl)phenyl]ethyl]benzene
Overview
Description
1-(Trifluoromethyl)-4-[2-[4-(trifluoromethyl)phenyl]ethyl]benzene, also known as TFMPB, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields such as drug discovery, materials science, and organic synthesis.
Scientific Research Applications
1-(Trifluoromethyl)-4-[2-[4-(trifluoromethyl)phenyl]ethyl]benzene has been studied for its potential applications in drug discovery. It has been found to exhibit inhibitory effects on certain enzymes and receptors, making it a promising lead compound for the development of new drugs. 1-(Trifluoromethyl)-4-[2-[4-(trifluoromethyl)phenyl]ethyl]benzene has also been used in materials science as a building block for the synthesis of novel materials with unique properties.
Mechanism of Action
The exact mechanism of action of 1-(Trifluoromethyl)-4-[2-[4-(trifluoromethyl)phenyl]ethyl]benzene is not fully understood. However, it has been found to interact with certain enzymes and receptors, leading to inhibitory effects. 1-(Trifluoromethyl)-4-[2-[4-(trifluoromethyl)phenyl]ethyl]benzene has been shown to bind to the active site of enzymes, preventing their activity. It has also been found to bind to specific receptors, blocking their activation and subsequent downstream signaling pathways.
Biochemical and Physiological Effects:
1-(Trifluoromethyl)-4-[2-[4-(trifluoromethyl)phenyl]ethyl]benzene has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including proteases and kinases. 1-(Trifluoromethyl)-4-[2-[4-(trifluoromethyl)phenyl]ethyl]benzene has also been found to interact with specific receptors, leading to inhibitory effects on downstream signaling pathways. In addition, 1-(Trifluoromethyl)-4-[2-[4-(trifluoromethyl)phenyl]ethyl]benzene has been shown to exhibit anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(Trifluoromethyl)-4-[2-[4-(trifluoromethyl)phenyl]ethyl]benzene in lab experiments include its high purity and yield, as well as its potential applications in drug discovery and materials science. However, there are also limitations to using 1-(Trifluoromethyl)-4-[2-[4-(trifluoromethyl)phenyl]ethyl]benzene, including its cost and potential toxicity. Researchers must take precautions when handling 1-(Trifluoromethyl)-4-[2-[4-(trifluoromethyl)phenyl]ethyl]benzene to ensure their safety.
Future Directions
There are several future directions for research on 1-(Trifluoromethyl)-4-[2-[4-(trifluoromethyl)phenyl]ethyl]benzene. One area of interest is the development of new drugs based on 1-(Trifluoromethyl)-4-[2-[4-(trifluoromethyl)phenyl]ethyl]benzene. Researchers are also exploring the use of 1-(Trifluoromethyl)-4-[2-[4-(trifluoromethyl)phenyl]ethyl]benzene in materials science for the synthesis of novel materials with unique properties. In addition, further studies are needed to fully understand the mechanism of action of 1-(Trifluoromethyl)-4-[2-[4-(trifluoromethyl)phenyl]ethyl]benzene and its potential applications in various fields.
Conclusion:
In conclusion, 1-(Trifluoromethyl)-4-[2-[4-(trifluoromethyl)phenyl]ethyl]benzene is a chemical compound with potential applications in drug discovery, materials science, and organic synthesis. Its synthesis method has been optimized to achieve high yields and purity, making it a viable option for research purposes. 1-(Trifluoromethyl)-4-[2-[4-(trifluoromethyl)phenyl]ethyl]benzene has been found to exhibit inhibitory effects on certain enzymes and receptors, and has been shown to exhibit anti-inflammatory and analgesic effects in animal models. While there are limitations to using 1-(Trifluoromethyl)-4-[2-[4-(trifluoromethyl)phenyl]ethyl]benzene, its potential applications make it an interesting compound for further research.
properties
IUPAC Name |
1-(trifluoromethyl)-4-[2-[4-(trifluoromethyl)phenyl]ethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F6/c17-15(18,19)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(20,21)22/h3-10H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZPYFZTNNKHLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458128 | |
| Record name | 1,1'-(Ethane-1,2-diyl)bis[4-(trifluoromethyl)benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trifluoromethyl)-4-[2-[4-(trifluoromethyl)phenyl]ethyl]benzene | |
CAS RN |
42134-71-4 | |
| Record name | 1,1'-(Ethane-1,2-diyl)bis[4-(trifluoromethyl)benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



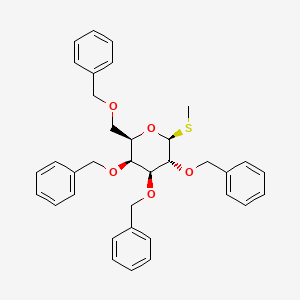


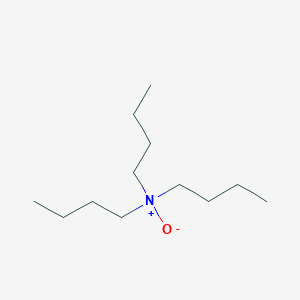



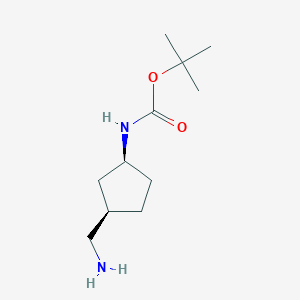
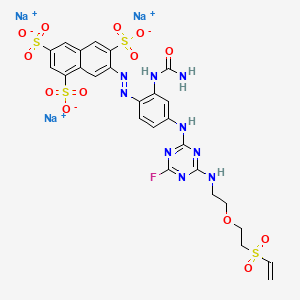
![1H-Pyrrolo[2,3-b]pyridine, 1-[2-(4-morpholinyl)ethyl]-](/img/structure/B1624710.png)
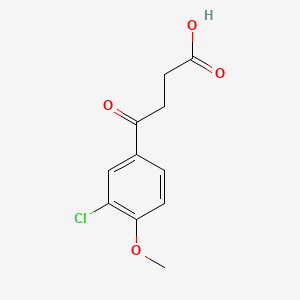
![6-Quinazolinol, 4-[(3-chlorophenyl)amino]-7-methoxy-](/img/structure/B1624716.png)
